molecular formula C16H22N4O2S B4757335 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide

2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide

Cat. No. B4757335
M. Wt: 334.4 g/mol
InChI Key: JGUDCAOAACQGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide, also known as ETCA, is a compound that has been recently synthesized and studied for its potential applications in scientific research. ETCA belongs to the class of triazole derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has been shown to inhibit the activity of the enzyme beta-glucuronidase, which is involved in the metabolism of drugs and toxins in the liver. 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide can inhibit the growth of various microorganisms, including fungi and bacteria. 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has been shown to have metal-chelating properties, which could be useful in the treatment of metal toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide in lab experiments is its relatively simple synthesis method. Furthermore, 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has been shown to possess various biological activities, making it a versatile compound for studying different biological processes. However, one limitation of using 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide. One area of research could focus on further elucidating the mechanism of action of 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide, which could lead to the development of more effective drugs based on this compound. Another area of research could focus on optimizing the synthesis method of 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential applications of 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide in the treatment of metal toxicity and other diseases.

Scientific Research Applications

2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been shown to possess antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Furthermore, 2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide has been studied for its potential as a metal chelator, which could have applications in the treatment of metal toxicity.

properties

IUPAC Name

2-[[5-ethyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-14-18-19-16(20(14)9-11(2)3)23-10-15(22)17-12-7-5-6-8-13(12)21/h5-8,11,21H,4,9-10H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUDCAOAACQGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC(C)C)SCC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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